2-(3-Ethoxyphenoxy)acetamide
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Overview
Description
2-(3-Ethoxyphenoxy)acetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of an ethoxy group attached to the phenoxy ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenoxy)acetamide typically involves the reaction of 3-ethoxyphenol with chloroacetyl chloride to form 2-(3-ethoxyphenoxy)acetyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is common to maintain consistency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenoxy ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
- Oxidation of the ethoxy group can yield 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
- Reduction of the acetamide group can yield 2-(3-ethoxyphenoxy)ethylamine.
- Substitution reactions can yield various substituted phenoxyacetamides depending on the reagent used .
Scientific Research Applications
2-(3-Ethoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-(4-Methoxyphenoxy)acetamide
- 2-(3-Methoxyphenoxy)acetamide
- 2-(4-Ethoxyphenoxy)acetamide
Comparison: 2-(3-Ethoxyphenoxy)acetamide is unique due to the position of the ethoxy group on the phenoxy ring. This positional difference can influence the compound’s reactivity and interaction with biological targets. For example, 2-(4-Methoxyphenoxy)acetamide may have different pharmacological properties due to the methoxy group being in the para position, affecting its electronic and steric characteristics .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(3-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-2-13-8-4-3-5-9(6-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) |
InChI Key |
HAWOIKKOBLKTHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(=O)N |
Origin of Product |
United States |
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